Cyanthiwigin D

Beschreibung

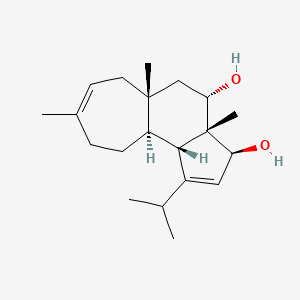

Cyanthiwigin D is a member of the cyanthiwigin family of diterpenoids, first isolated in 1992 from the marine sponge Epipolasis reiswigi . Like other cyanthiwigins, it features a conserved [5-6-7] fused tricyclic carbon skeleton with four contiguous stereocenters at C4, C5, C6, and C8. The syn stereochemical relationship between the all-carbon quaternary centers at C6 and C9 distinguishes cyanthiwigins from other cyathane diterpenes, which typically exhibit an anti configuration . This compound’s exact oxidation pattern remains less documented in the literature, but its structural framework aligns with congeners such as cyanthiwigins B, F, and G, which differ in peripheral functionalization (e.g., hydroxylation, epoxidation) .

Eigenschaften

CAS-Nummer |

150999-00-1 |

|---|---|

Molekularformel |

C20H32O2 |

Molekulargewicht |

304.5 g/mol |

IUPAC-Name |

(3S,3aR,4S,5aR,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-3,4,5,6,9,10,10a,10b-octahydrocyclohepta[e]indene-3,4-diol |

InChI |

InChI=1S/C20H32O2/c1-12(2)14-10-16(21)20(5)17(22)11-19(4)9-8-13(3)6-7-15(19)18(14)20/h8,10,12,15-18,21-22H,6-7,9,11H2,1-5H3/t15-,16+,17+,18-,19-,20+/m1/s1 |

InChI-Schlüssel |

CVOCSQYDXAWTQO-YRIPFXIYSA-N |

Isomerische SMILES |

CC1=CC[C@@]2(C[C@@H]([C@@]3([C@H](C=C([C@@H]3[C@H]2CC1)C(C)C)O)C)O)C |

Kanonische SMILES |

CC1=CCC2(CC(C3(C(C=C(C3C2CC1)C(C)C)O)C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of cyanthiwigin D involves several key steps, including double catalytic enantioselective alkylation and Tsuji-Wacker oxidation . The synthetic strategy typically begins with the preparation of a bis(β-keto ester) intermediate, which undergoes double catalytic enantioselective allylic alkylation to establish the necessary stereocenters . This is followed by an aldehyde-selective Tsuji-Wacker oxidation to form the penultimate aldehyde intermediate . The final steps involve further functional group transformations to yield this compound .

Analyse Chemischer Reaktionen

Key Synthetic Strategies for Cyanthiwigin Compounds

The cyanthiwigin family, including compounds like B, F, and G, has been synthesized using double asymmetric catalytic alkylation as a cornerstone reaction. This methodology enables the rapid establishment of critical stereocenters in the tricyclic cyathane core .

Double Asymmetric Catalytic Alkylation

-

Mechanism : A palladium-catalyzed decarboxylative alkylation reaction is used to form two all-carbon quaternary stereocenters simultaneously.

-

Example : In the synthesis of cyanthiwigin F, this reaction achieved a 4.4:1 diastereomeric ratio and exceptional enantioselectivity .

-

Advantages :

Core Construction via Metathesis and Radical Cyclization

After stereocenter installation, the tricyclic cyanthiwigin core is typically built using:

-

Tandem ring-closing cross-metathesis : Efficiently constructs the fused ring system.

-

Aldehyde-olefin radical cyclization : Rapidly forms the final tricyclic structure .

Late-Stage Functionalization

Studies on the cyanthiwigin core (e.g., compound 6 ) highlight challenges in functionalizing the tricyclic scaffold:

-

C–H Hydroxylation :

-

C–H Chlorination :

Hydrogenation and Diastereoselectivity

Hydrogenation of the cyanthiwigin core (e.g., 6 → 11 ) demonstrated temperature-dependent diastereoselectivity:

-

6:1 dr at ambient temperature.

-

9:1 dr at 0°C, attributed to steric constraints favoring α-face hydrogenation .

Mathematical Analysis of Double Asymmetric Transformations

Theoretical studies on double asymmetric processes (e.g., Langenbeck-Horeau effects) provided formulas to predict stereoisomeric outcomes based on intermediate selectivity .

Wissenschaftliche Forschungsanwendungen

In chemistry, it serves as a model compound for the development of new synthetic methodologies . In biology and medicine, cyanthiwigin D and related compounds have shown promise as antimicrobial agents, antineoplastic agents, and stimulators of nerve growth factor synthesis . Additionally, this compound has been investigated for its potential use in industry, particularly in the development of new pharmaceuticals .

Wirkmechanismus

The biological activity of cyanthiwigin D is attributed to its ability to interact with specific molecular targets and pathways. For example, this compound has been shown to act as a κ-opioid receptor agonist, which may contribute to its antineoplastic and neurotrophic effects . The compound’s complex tricyclic structure allows it to engage in specific interactions with these targets, leading to the observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Cyanthiwigin B

- Structural Features : Cyanthiwigin B (C20H28O2) is minimally oxidized, lacking epoxide or hydroxyl groups. Its core structure is identical to other cyanthiwigins but differs in peripheral modifications .

- Bioactivity: While inactive alone, cyanthiwigin B enhances the antimicrobial activity of curcuphenol (a sesquiterpene) against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus (MRSA) when co-administered. This synergy is attributed to metabolic derivatives like cyanthiwigins AE and AF, which are more potent .

- Synthesis : Total synthesis of cyanthiwigin B involves a nine-step route utilizing double asymmetric catalytic alkylation to establish stereocenters, followed by tandem metathesis and radical cyclization .

2.2. Cyanthiwigin F

- Structural Features : Cyanthiwigin F (C20H28O2) shares cyanthiwigin B’s oxidation level but differs in stereochemical arrangement. Its synthesis emphasizes the challenge of accessing minimally oxidized derivatives due to sparse functional handles .

- Bioactivity : Exhibits cytotoxic activity against human primary tumor cells (IC50 = 3.1 µg/mL) .

- Synthesis : Achieved in nine steps via Pd-catalyzed enantioselective alkylation, demonstrating high efficiency (17% overall yield) .

2.3. Cyanthiwigin AE and AF

- Structural Features :

- Bioactivity: Both AE and AF exhibit stronger antimicrobial synergy with curcuphenol than cyanthiwigin B, highlighting the role of oxygenation in enhancing activity .

2.4. Cyanthiwigin U

- Structural Features : Features a unique spirocyclic motif. Synthesized via a two-directional metathesis strategy, distinct from alkylation-based routes for B and F .

- Bioactivity: Limited data, but cyathane-class compounds generally show antineoplastic and nerve growth factor (NGF)-stimulating properties .

Structural and Functional Trends

The table below summarizes key differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.